molecular formula C18H17NO2 B4940260 8-[2-(2-methylphenoxy)ethoxy]quinoline

8-[2-(2-methylphenoxy)ethoxy]quinoline

Cat. No.: B4940260
M. Wt: 279.3 g/mol
InChI Key: IOIBJUDJIQCUTQ-UHFFFAOYSA-N
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Description

8-[2-(2-methylphenoxy)ethoxy]quinoline is a chemical compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(2-methylphenoxy)ethoxy]quinoline typically involves the reaction of 8-hydroxyquinoline with 2-(2-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-[2-(2-methylphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the phenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

8-[2-(2-methylphenoxy)ethoxy]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-[2-(2-methylphenoxy)ethoxy]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]quinoline
  • 8-[2-[2-(4-Methylphenoxy)ethoxy]ethoxy]quinoline

Uniqueness

8-[2-(2-methylphenoxy)ethoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Properties

IUPAC Name

8-[2-(2-methylphenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-14-6-2-3-9-16(14)20-12-13-21-17-10-4-7-15-8-5-11-19-18(15)17/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIBJUDJIQCUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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